Ethyl-D5 methanesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl-D5 methanesulfonate is a deuterated organic compound widely used in scientific research. It is a heavy isotope of ethyl methanesulfonate, which is a potent mutagenic agent. The deuterium atoms in the compound replace the hydrogen atoms, providing unique properties that make it valuable in various studies.

準備方法

Synthetic Routes and Reaction Conditions

Ethyl-D5 methanesulfonate can be synthesized through the reaction of deuterated ethanol with methanesulfonyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated ethanol and methanesulfonyl chloride in large reactors, with continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.

化学反応の分析

Types of Reactions

Ethyl-D5 methanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium iodide in acetone or potassium carbonate in dimethylformamide. The reactions are typically carried out at room temperature or slightly elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide would yield deuterated ethyl iodide .

科学的研究の応用

Ethyl-D5 methanesulfonate has several applications in scientific research:

Chemistry: It is used as a labeling agent in various chemical studies to trace reaction pathways and mechanisms.

Biology: The compound is employed in studies involving DNA and protein interactions due to its mutagenic properties.

Medicine: Research into deuterated drugs often uses this compound to investigate potential improvements in drug stability and metabolic profiles.

Industry: It is used in the synthesis of other deuterated compounds and as a reagent in various industrial processes.

作用機序

The mechanism of action of Ethyl-D5 methanesulfonate involves the alkylation of nucleophilic sites within biological molecules. The deuterium atoms provide stability to the compound, allowing it to interact with DNA and proteins more effectively. The alkylation process can lead to mutations, making it a valuable tool in genetic research .

類似化合物との比較

Similar Compounds

Ethyl methanesulfonate: The non-deuterated version of the compound, widely used as a mutagenic agent.

1,2-Ethanedisulfonic acid: Another sulfonate compound with different applications in chemistry and industry.

Uniqueness

Ethyl-D5 methanesulfonate is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct properties compared to its non-deuterated counterpart. This makes it particularly valuable in studies requiring precise tracing and minimal interference from hydrogen atoms.

生物活性

Ethyl-D5 methanesulfonate (D5-EMS) is a deuterated form of ethyl methanesulfonate (EMS), a well-known alkylating agent used in mutagenesis studies. This compound has garnered attention for its biological activity, particularly in the context of genetic mutations and its applications in plant and microbial genetics. This article explores the biological activity of D5-EMS, highlighting relevant research findings, case studies, and data tables.

Overview of this compound

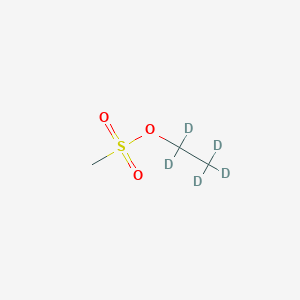

- Chemical Structure : D5-EMS is chemically represented as C₃H₃D₅O₃S, with a molecular weight of approximately 129.190 g/mol.

- Properties : D5-EMS is a stable compound with a density of about 1.2 g/cm³ and a boiling point around 214.4 °C at 760 mmHg.

D5-EMS acts primarily as an alkylating agent, introducing alkyl groups into DNA, which can lead to mutations. The mechanism involves the formation of DNA adducts that disrupt normal base pairing during DNA replication, resulting in various types of mutations, including point mutations and larger chromosomal alterations.

Mutagenesis Studies

-

Plant Genetics :

- Research has shown that D5-EMS can induce mutations in plant species such as cowpea (Vigna unguiculata). A study reported a mutation frequency of 1.58% when seeds were treated with a 0.35% concentration of EMS, demonstrating its effectiveness in generating genetic variability for crop improvement .

- The lethal dose 50 (LD50) for EMS was determined to be approximately 0.4%, indicating the concentration at which 50% of the seeds fail to germinate .

-

Microbial Genetics :

- In microbial studies, D5-EMS has been utilized to create transposon mutants in Erwinia carotovora, which are essential for understanding antibiotic biosynthesis and resistance mechanisms . Mutants generated through EMS treatment exhibited altered phenotypes, affecting their ability to produce antibiotics.

Case Studies

- Antibacterial Screening : A notable case involved the use of EMS to generate mutants of Aspergillus oryzae, which were screened for antibacterial properties against Methicillin-resistant Staphylococcus aureus (MRSA). One mutant displayed significant antibacterial activity, underscoring the potential of D5-EMS in drug discovery .

- Toxicity Assessment : In human skin cells exposed to sulfur mustard analogs, the application of DTP (2,6-dithiopurine) demonstrated that it could block mutagenesis induced by these agents. This study illustrates how EMS-related compounds can be critical in understanding cellular responses to mutagens .

Table 1: Summary of Biological Activities Induced by D5-EMS

| Study | Organism | Concentration Used | Mutation Frequency (%) | LD50 (Concentration) |

|---|---|---|---|---|

| Cowpea Mutagenesis | Vigna unguiculata | 0.35% | 1.58 | 0.4% |

| Transposon Mutants | Erwinia carotovora | Varies | N/A | N/A |

| Antibacterial Screening | Aspergillus oryzae | Varies | Significant activity found | N/A |

特性

IUPAC Name |

1,1,2,2,2-pentadeuterioethyl methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3S/c1-3-6-7(2,4)5/h3H2,1-2H3/i1D3,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLUBXMRUUVWRLT-WNWXXORZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。